

Application Note: HPLC Analysis of QPX7728 bis-acetoxy methyl ester

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Compound of Interest

Compound Name: QPX7728 bis-acetoxy methyl ester

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of QPX7728 bis-acetoxy methyl ester, a novel boronic acid-based β-lactamase inhibitor prodrug. The described reversed-phase HPLC (RP-HPLC) method is suitable for the determination of the purity and concentration of QPX7728 bis-acetoxy methyl ester in bulk drug substance and can be adapted for formulation analysis and stability studies. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water containing 0.1% formic acid, with UV detection. This document provides a comprehensive protocol, including system suitability parameters, and presents typical method validation data.

Introduction

QPX7728 is a broad-spectrum β -lactamase inhibitor with a cyclic boronate core structure, demonstrating potent activity against both serine and metallo- β -lactamases.[1][2] The bisacetoxy methyl ester of QPX7728 is a prodrug designed to enhance oral bioavailability.[3] Accurate and reliable analytical methods are crucial for the quality control and characterization of this compound during drug development. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the pharmaceutical industry due to its high resolution, sensitivity, and accuracy.[4] This application note provides a detailed protocol for the HPLC analysis of QPX7728 bis-acetoxy methyl ester.



Chemical Information

Compound	QPX7728 bis-acetoxy methyl ester
Chemical Structure	(Image of the chemical structure of QPX7728 bis-acetoxy methyl ester would be placed here)
Molecular Formula	C ₁₅ H ₁₄ BFO ₈
Molecular Weight	352.08 g/mol [5]
CAS Number	2170834-56-5[5]
Appearance	White to off-white solid
Solubility	Soluble in DMSO[6]

Experimental ProtocolInstrumentation and Materials

- HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size) is recommended.
- Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
- Sample Diluent: Acetonitrile/Water (50:50, v/v).
- Standard: QPX7728 bis-acetoxy methyl ester reference standard.

Chromatographic Conditions



Parameter	Condition
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Program	Time (min)
0.0	
15.0	
17.0	
17.1	
20.0	
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	270 nm
Injection Volume	10 μL
Run Time	20 minutes

Preparation of Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of QPX7728 bisacetoxy methyl ester reference standard and dissolve in 10 mL of DMSO.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 μg/mL to 100 μg/mL for linearity assessment. A typical working standard concentration for routine analysis would be 50 μg/mL.
- Sample Preparation: Dissolve the sample containing QPX7728 bis-acetoxy methyl ester in the sample diluent to obtain a final concentration within the linear range of the method (e.g., 50 μg/mL). Filter the sample solution through a 0.45 μm syringe filter before injection.



Method Validation Summary

The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[2] The following tables summarize the typical performance characteristics of the method.

System Suitability

System suitability was assessed by injecting the working standard solution six times. The results should meet the acceptance criteria before sample analysis.

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (T)	≤ 2.0	1.2
Theoretical Plates (N)	≥ 2000	8500
Relative Standard Deviation (%RSD) of Peak Area	≤ 2.0%	0.8%
Relative Standard Deviation (%RSD) of Retention Time	≤ 1.0%	0.3%

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.

Parameter	Result
Concentration Range	1 - 100 μg/mL
Correlation Coefficient (r²)	≥ 0.999
Regression Equation	y = mx + c

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.



Precision Level	Concentration (µg/mL)	%RSD (n=6)
Repeatability (Intra-day)	50	≤ 1.0%
Intermediate Precision (Interday)	50	≤ 2.0%

Accuracy

Accuracy was determined by the recovery of a known amount of standard spiked into a placebo matrix.

Spiked Concentration (µg/mL)	Mean Recovery (%)	%RSD (n=3)
25	98.0 - 102.0	≤ 2.0%
50	98.0 - 102.0	≤ 2.0%
75	98.0 - 102.0	≤ 2.0%

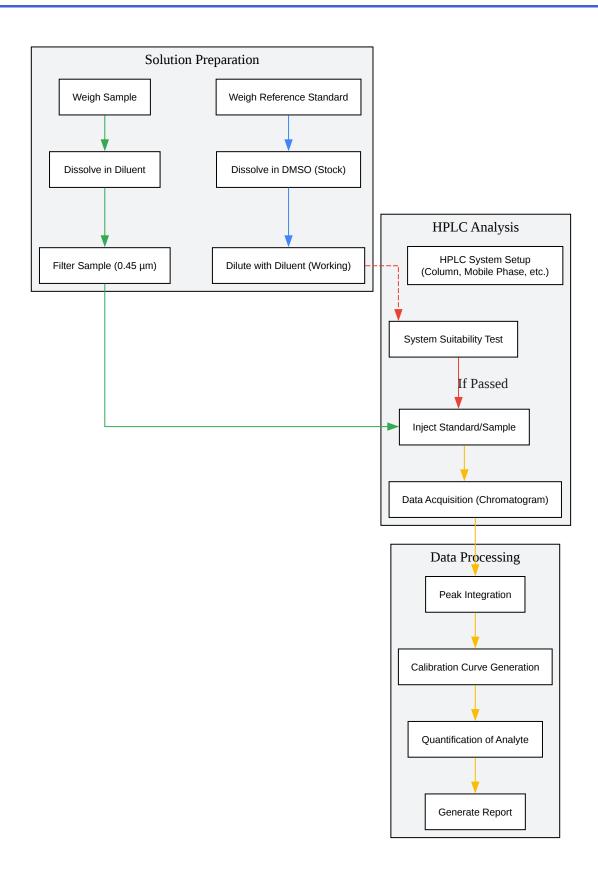
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

Parameter	Result
LOD	0.3 μg/mL
LOQ	1.0 μg/mL

Experimental Workflow and Signaling Pathways





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Caption: Experimental workflow for the HPLC analysis of QPX7728 bis-acetoxy methyl ester.



Conclusion

The HPLC method described in this application note is demonstrated to be suitable for the quantitative analysis of **QPX7728 bis-acetoxy methyl ester**. The method is specific, linear, precise, and accurate over the specified concentration range. This protocol can be effectively implemented in a quality control setting for the analysis of bulk drug substance and finished pharmaceutical products. Further validation may be required for specific sample matrices or applications.

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